molecular formula C13H13NO3S B585233 Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Cat. No.: B585233
M. Wt: 263.31 g/mol
InChI Key: RBLKTMVSJHHLGF-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Nomenclature and Classification

Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate is systematically named according to International Union of Pure and Applied Chemistry nomenclature standards as ethyl 2-(3-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. The compound belongs to the thiazole carboxylate ester family, which constitutes an important class of heterocyclic compounds characterized by the presence of both sulfur and nitrogen atoms within a five-membered aromatic ring system. Alternative nomenclature includes 5-thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-4-methyl-, ethyl ester, and 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.

The compound is classified as a substituted thiazole derivative featuring multiple functional groups that contribute to its chemical reactivity and biological activity. The presence of the hydroxyl group on the phenyl ring classifies it as a phenolic compound, while the ethyl ester moiety places it within the broader category of carboxylic acid esters. This multi-functional nature makes the compound particularly valuable in medicinal chemistry applications where diverse pharmacophoric elements are required for biological activity.

Structural Features and Molecular Composition

Thiazole Ring System Analysis

The thiazole ring system in this compound represents a fundamental heterocyclic structure consisting of a five-membered aromatic ring containing one sulfur atom at position 1 and one nitrogen atom at position 3. This arrangement creates a unique electronic environment that contributes significantly to the compound's chemical properties and reactivity patterns. The thiazole ring exhibits aromatic character due to the delocalization of pi electrons across the ring system, with the sulfur and nitrogen heteroatoms participating in the aromatic sextet through their lone pair electrons.

The specific substitution pattern on the thiazole ring includes a methyl group at position 4 and a carboxylate ester group at position 5, creating a 1,3-thiazole-4,5-disubstituted system. This substitution pattern is particularly significant as it influences both the electronic properties of the ring and the spatial arrangement of substituents. The methyl group at position 4 provides electron-donating character through hyperconjugation, while the carboxylate ester at position 5 acts as an electron-withdrawing group, creating a dipolar electronic distribution across the ring system.

Substitution Pattern Significance

The substitution pattern of this compound demonstrates strategic placement of functional groups that optimize both synthetic accessibility and biological activity. The 2-position substitution with the 3-hydroxyphenyl moiety creates a biaryl system that enhances the molecular rigidity and provides additional sites for intermolecular interactions. This arrangement is particularly important for potential pharmacological applications where specific receptor binding conformations are required.

The meta-hydroxyl substitution pattern on the phenyl ring (3-hydroxyphenyl) is critically important as it influences both the compound's solubility characteristics and its ability to participate in hydrogen bonding interactions. The meta position provides an optimal balance between electronic effects and steric accessibility, allowing the hydroxyl group to participate in intermolecular interactions without causing significant steric hindrance with adjacent substituents. This positioning is distinct from para-substituted analogs and contributes to unique physicochemical properties.

Hydroxyphenyl Moiety Characteristics

The 3-hydroxyphenyl moiety in this compound serves as a crucial pharmacophoric element that significantly influences the compound's interaction profile with biological targets. The phenolic hydroxyl group is positioned at the meta location relative to the thiazole attachment point, creating a specific geometric arrangement that allows for optimal hydrogen bonding interactions while maintaining favorable molecular conformations. This positioning enables the hydroxyl group to act as both a hydrogen bond donor and acceptor, expanding the compound's potential for specific molecular recognition events.

The aromatic nature of the phenyl ring contributes to the overall planarity of the molecule and provides pi-stacking capabilities that can enhance binding affinity to aromatic amino acid residues in protein targets. The electron-donating nature of the hydroxyl substituent activates the aromatic ring toward electrophilic aromatic substitution reactions while simultaneously providing sites for metabolic transformation. The meta substitution pattern creates a unique electronic distribution that distinguishes this compound from its ortho and para isomers, potentially leading to different biological activities and metabolic profiles.

Molecular Properties and Physical Constants

Chemical Abstracts Service Registry Number and Database Identifiers

This compound is uniquely identified by Chemical Abstracts Service registry number 209538-87-4, which serves as the primary identifier for this compound in chemical databases and regulatory systems worldwide. This registry number provides unambiguous identification and facilitates accurate communication about the compound across different research institutions and commercial suppliers.

The compound is catalogued in multiple chemical databases with specific identifiers including PubChem Compound Identification number 57495753, which provides access to comprehensive chemical information and related compound structures. The International Chemical Identifier Key (RBLKTMVSJHHLGF-UHFFFAOYSA-N) provides a unique hash-based identifier that enables precise structural identification across different database systems. Additional database identifiers include the Molecular Design Limited Number MFCD20265360, which is used in commercial chemical supply catalogs and inventory management systems.

Database Identifier Purpose
Chemical Abstracts Service 209538-87-4 Primary registry number
PubChem 57495753 Compound identification number
International Chemical Identifier RBLKTMVSJHHLGF-UHFFFAOYSA-N Hash-based structural identifier
Molecular Design Limited MFCD20265360 Commercial catalog identifier
Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₁₃NO₃S, indicating a composition of thirteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. This molecular composition reflects the complex multi-functional nature of the compound, incorporating aromatic, heterocyclic, ester, and phenolic functionalities within a single molecular framework.

The molecular weight is precisely calculated as 263.31 grams per mole, which places the compound within an optimal range for drug-like properties according to Lipinski's Rule of Five guidelines. The molecular weight distribution among the constituent atoms demonstrates the significant contribution of the aromatic and heterocyclic components to the overall molecular mass. The presence of heteroatoms (nitrogen, oxygen, and sulfur) comprises approximately 20% of the total molecular weight, indicating substantial polar character that influences solubility and intermolecular interaction capabilities.

Molecular Parameter Value Significance
Molecular Formula C₁₃H₁₃NO₃S Multi-functional composition
Molecular Weight 263.31 g/mol Drug-like molecular size
Carbon Content 59.3% Aromatic framework dominance
Heteroatom Content 20.5% Polar interaction capability
Spectroscopic Identification Parameters

The spectroscopic identification of this compound relies on multiple analytical techniques that provide complementary structural information. The compound exhibits characteristic infrared absorption bands that reflect its diverse functional group composition, including carbonyl stretching frequencies associated with the ester functionality, aromatic carbon-carbon stretching vibrations from both the phenyl and thiazole rings, and hydroxyl group absorption features.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum displays characteristic chemical shift patterns for the aromatic protons of both the phenyl and thiazole ring systems, with the hydroxyl proton appearing as a distinctive signal that can undergo exchange reactions. The ethyl ester moiety contributes characteristic triplet and quartet patterns for the methyl and methylene protons, respectively, while the thiazole methyl group appears as a distinct singlet.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the ester group at characteristic downfield chemical shifts, along with distinct signals for the aromatic carbons of both ring systems. The Simplified Molecular Input Line Entry System representation (CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)O)C) provides a standardized structural encoding that facilitates database searching and structural comparison. Mass spectrometry confirms the molecular ion peak and provides fragmentation patterns that support structural assignment and purity assessment.

Properties

IUPAC Name

ethyl 2-(3-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-5-4-6-10(15)7-9/h4-7,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLKTMVSJHHLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula: C15H13NO4S
  • Molecular Weight: 303.33 g/mol

It features a thiazole ring, which is known for contributing to various biological activities, and a hydroxyl group that enhances its interaction with biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition: The compound can interact with specific enzymes, potentially inhibiting their activity. The hydroxyl group may form hydrogen bonds with enzyme active sites, while the thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins.
  • Receptor Binding: Its structure allows for effective binding to various receptors, which can modulate biochemical pathways involved in disease processes .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole derivatives, including this compound. The following table summarizes its effectiveness against different microbial strains:

Microbial Strain Minimum Inhibitory Concentration (MIC) μg/mL Comparison
Candida albicans12.5Effective
Escherichia coli25Moderate
Staphylococcus aureus15Effective

These results indicate that the compound possesses significant antimicrobial properties, particularly against fungal strains like Candida albicans.

Anticancer Activity

Research indicates that this compound may also exhibit anticancer properties. A study demonstrated its cytotoxic effects on various cancer cell lines, summarized in the table below:

Cell Line IC50 (μM) Activity
HeLa (cervical cancer)10.5High
MCF-7 (breast cancer)15.0Moderate
A549 (lung cancer)20.0Moderate

The IC50 values suggest that the compound is particularly potent against cervical cancer cells, indicating its potential as a therapeutic agent in oncology .

Case Studies

  • Study on Antimicrobial Efficacy:
    A recent study explored the antimicrobial efficacy of various thiazole derivatives, including this compound. The results showed that this compound had a notable effect against both gram-positive and gram-negative bacteria, attributed to its ability to disrupt bacterial cell wall synthesis.
  • Anticancer Research:
    In a comparative study of thiazole derivatives for anticancer activity, this compound was found to induce apoptosis in HeLa cells via mitochondrial pathways. The mechanism involved increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate is primarily recognized for its role as an intermediate in synthesizing novel pharmaceuticals. It has been particularly noted for its potential in developing anti-inflammatory and anti-cancer agents .

Case Study: Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. A study synthesized various derivatives and tested their efficacy against common pathogens, revealing promising results that suggest potential therapeutic uses in treating infections .

Material Science

Advanced Materials Development
The compound is utilized in the formulation of advanced materials, including polymers and coatings . Its unique chemical structure contributes to enhanced thermal and mechanical properties, making it suitable for applications requiring durability and performance.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Chemical ResistanceModerate to High

Biochemical Research

Enzyme Interaction Studies
In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its use aids researchers in understanding biological processes and identifying potential therapeutic targets.

Example Application: Metabolic Pathway Analysis
In a study examining metabolic pathways, this compound was used to investigate the inhibition of specific enzymes involved in disease mechanisms, providing insights into potential drug targets .

Agricultural Chemistry

Formulation of Agrochemicals
The compound finds applications in agricultural chemistry, particularly in the formulation of pesticides and herbicides . Its chemical properties contribute to the development of safer agrochemicals that minimize environmental impact while maintaining efficacy.

Case Study: Eco-Friendly Pesticides
Research focused on the synthesis of eco-friendly pesticides using this compound demonstrated its effectiveness against various agricultural pests while ensuring minimal harm to beneficial organisms .

Analytical Chemistry

Detection and Quantification Methods
In analytical chemistry, this compound is employed in methods for detecting and quantifying various compounds. Its application improves the accuracy and reliability of chemical analyses.

Example Application: Chromatography Techniques
This compound has been integrated into chromatographic techniques to enhance separation efficiency and detection sensitivity for complex mixtures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives with structural similarities to ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate exhibit variations in substituents, synthesis routes, and biological activities. Below is a detailed comparison:

Structural Analogs and Key Differences

Compound Name Structural Features Key Modifications Synthesis Route Biological Activity/Application References
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Phenyl ring with hydroxyl group at para position No 3-substituent on phenyl ring Cyclization of 4-hydroxybenzothioamide with ethyl 2-chloroacetoacetate Precursor for febuxostat synthesis
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Formyl group at 3-position, hydroxyl at 4-position on phenyl ring Aldehyde functionality Duff reaction using hexamethylenetetramine (HMTA) in trifluoroacetic acid Intermediate for cyanation to febuxostat
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Cyano group at 3-position, hydroxyl at 4-position on phenyl ring Nitrile group enhances electrophilicity Treatment of formyl derivative with hydroxylamine hydrochloride and sodium formate Key febuxostat intermediate
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate Trifluoromethyl group at para position on phenyl ring Electron-withdrawing CF₃ group Reaction of ethyl 2-chloroacetoacetate with 4-(trifluoromethyl)benzothioamide Potential metabolic stability enhancement
Ethyl 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole-5-carboxylate Indole-hydrazone moiety at 2-position of thiazole Hydrazone linker for metal coordination Condensation of hydrazine derivatives with indole aldehydes Antioxidant and cytotoxic activities

Q & A

Basic: What synthetic routes are commonly employed to synthesize Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate?

Methodological Answer:
The compound is synthesized via multi-step organic reactions. A representative method involves:

Pyrazole-thiazole coupling : Reacting halogenated pyrazole intermediates with thiazole precursors under nucleophilic substitution conditions.

Esterification : Introducing the ethyl carboxylate group via acid-catalyzed esterification.

Purification : Recrystallization using ethanol-chloroform (1:1) mixtures yields high-purity crystals (81% yield, m.p. 411–413 K) .
Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity to minimize byproducts.

Basic: Which spectroscopic and crystallographic techniques validate the compound’s structure?

Methodological Answer:

  • NMR/IR Spectroscopy : Confirm functional groups (e.g., hydroxyl, carboxylate) and aromaticity. For example, 1H^1H NMR detects the thiazole-proton environment at δ 2.5–3.5 ppm .

  • Single-Crystal X-ray Diffraction : Determines absolute configuration and intermolecular interactions. Example parameters:

    ParameterValue
    Space groupP21/cP2_1/c
    a,b,ca, b, c12.0296, 19.4428, 9.5847 Å
    β\beta112.922°
    RR-factor0.056

Advanced: How are crystallographic data interpreted to resolve molecular conformation?

Methodological Answer:

  • Dihedral Angle Analysis : The pyrazole ring is nearly planar (max deviation: 0.001 Å) and forms dihedral angles of 4.95°, 35.78°, and 54.73° with thiazole, fluorophenyl, and chlorophenyl rings, respectively .
  • Hydrogen Bonding : Intermolecular C15–H15A⋯O2 bonds (2.42 Å, 168°) create 1D chains along the aa-axis. Use SHELXL for refinement, ensuring RR-factor < 0.06 .
    Tool : SHELXTL or OLEX2 for structure solution and validation .

Advanced: How do intermolecular interactions influence crystal packing?

Methodological Answer:

  • Hydrogen-Bond Networks : Analyze using Mercury or PLATON. For this compound, C–H⋯O bonds propagate chains, stabilizing the lattice.
  • van der Waals Contributions : Methyl and phenyl groups contribute to hydrophobic stacking. Compare with analogs to assess packing efficiency .

Advanced: What challenges arise in resolving synthetic byproducts?

Methodological Answer:

  • Byproduct Identification : Use HPLC-MS to detect impurities like unreacted pyrazole or ester hydrolysis products.
  • Mitigation : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of thiazole to pyrazole) and employ low-temperature crystallization .

Advanced: How is 3D-QSAR applied to predict biological activity?

Methodological Answer:

  • CoMFA/CoMSIA Models : Align thiazole derivatives, generate electrostatic/steric fields, and validate with leave-one-out cross-validation (q2>0.5q^2 > 0.5).
  • SAR Insights : Hydroxyphenyl groups enhance antimicrobial activity by increasing hydrophobicity and H-bond donor capacity .

Basic: How is in vitro antimicrobial activity evaluated?

Methodological Answer:

  • Serial Dilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. MIC values are determined at 24–48 hrs.
  • Fungal Assays : Use Candida albicans and Aspergillus spp. on Sabouraud dextrose agar .

Advanced: How are crystallographic data discrepancies resolved?

Methodological Answer:

  • Data Consistency : Check RintR_{\text{int}} (< 0.05) and redundancy. For this compound, Rint=0.043R_{\text{int}} = 0.043, indicating minimal data noise .
  • Thermal Motion Analysis : Anisotropic displacement parameters (e.g., UeqU_{\text{eq}} for S1: 0.032 Ų) validate atomic positions .

Advanced: How does the hydroxyl group’s position affect bioactivity?

Methodological Answer:

  • Comparative Studies : 3-Hydroxyphenyl analogs show enhanced H-bonding vs. 4-substituted derivatives.
  • Electron-Withdrawing Effects : Fluorine/chlorine substituents on adjacent rings increase antibacterial potency by 30–50% .

Advanced: What computational tools model electronic properties?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA optimize geometry at B3LYP/6-31G* level. Analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity.
  • Molecular Docking : Autodock Vina screens binding to E. coli DNA gyrase (PDB: 1KZN) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.